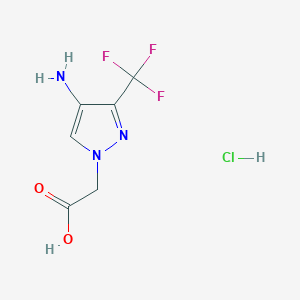
2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid hydrochloride
Descripción general
Descripción
The compound “2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid hydrochloride” is a derivative of pyrazole, which is a type of heterocyclic aromatic organic compound. The trifluoromethyl group (CF3) is a common functional group in organic chemistry, known for its high electronegativity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the trifluoromethyl group, which is known for its high electronegativity .Aplicaciones Científicas De Investigación
Pharmaceutical Research
This compound is a valuable intermediate in pharmaceutical research. Its pyrazole moiety is present in various pharmacological agents, including tyrosine kinase inhibitors, antibiotics, antidepressants, analgesics, and anti-inflammatory drugs . The trifluoromethyl group can enhance the biological activity and metabolic stability of these drugs.
Anticancer Activity
Pyrazoles exhibit significant anticancer properties. The compound’s structure allows it to be used in the synthesis of molecules that can target specific pathways involved in cancer cell proliferation and survival .
Antiviral Applications
The pyrazole core of the compound is also found in antiviral drugs. It can be utilized to develop new medications that inhibit viral replication by targeting key proteins within the viral life cycle .
Antifungal and Antibacterial Properties
Research indicates that pyrazole derivatives have potent antifungal and antibacterial activities. This compound can serve as a precursor for developing new antimicrobial agents to combat resistant strains of bacteria and fungi .
Anti-Inflammatory and Antioxidant Uses
The anti-inflammatory and antioxidant activities of pyrazoles make them suitable for treating chronic inflammatory diseases. They can be modified to create drugs that reduce oxidative stress and inflammation in the body .
Central Nervous System (CNS) Regulation
Compounds with a pyrazole structure can play a role in regulating central inflammation. They may be used in therapies aimed at controlling brain inflammation processes, which are crucial in neurodegenerative diseases .
Diuretic and Antipsychotic Effects
Pyrazole derivatives are known to have diuretic and antipsychotic effects. This compound could be used to synthesize drugs that help in managing fluid retention or psychiatric conditions .
Gastrointestinal Therapeutics
The compound’s derivatives can act as H2-receptor agonists, which are useful in treating gastrointestinal disorders. They can stimulate acid secretion and are used in conditions like gastritis .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O2.ClH/c7-6(8,9)5-3(10)1-12(11-5)2-4(13)14;/h1H,2,10H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYDTUZVIYLKBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(=O)O)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1528171.png)
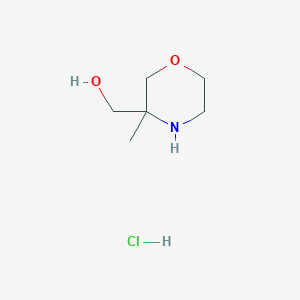

![tert-Butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B1528174.png)
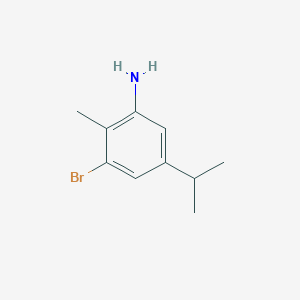
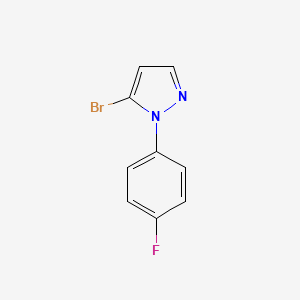

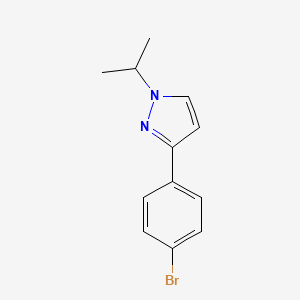
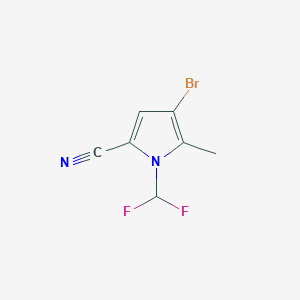
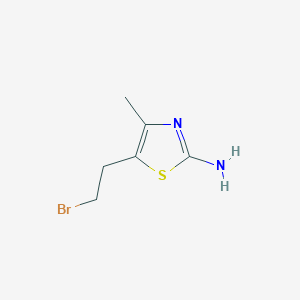
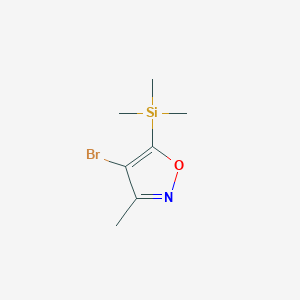
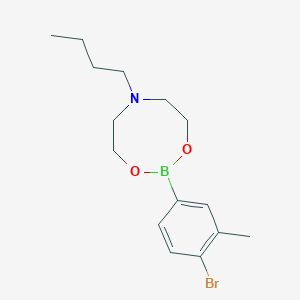
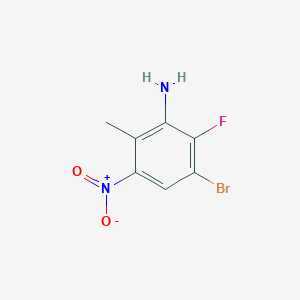
![5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid](/img/structure/B1528194.png)